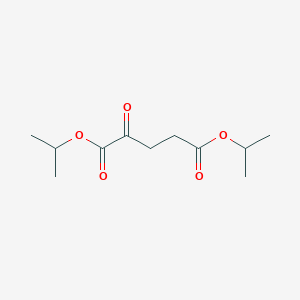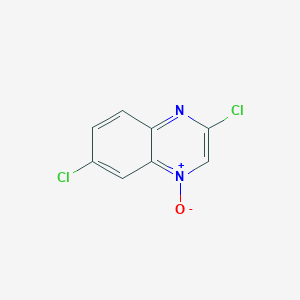
3,7-Dichloro-1-oxo-1lambda~5~-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dichloroquinoxaline 1-oxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound 3,7-Dichloroquinoxaline 1-oxide is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the quinoxaline ring and an oxide group at the 1st position. This structural modification imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloroquinoxaline 1-oxide typically involves the reaction of 3,7-dichloroquinoxaline with an oxidizing agent. One common method is the oxidation of 3,7-dichloroquinoxaline using hydrogen peroxide or a peracid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3,7-Dichloroquinoxaline 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dichloroquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrazine, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinoxaline dioxides.
Reduction: 3,7-Dichloroquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Antimicrobial Activity: Exhibits antibacterial and antifungal properties.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Anticancer Activity: Studied for its potential to inhibit cancer cell growth.
Antiviral Activity: Investigated for its effects against viral infections.
Industry
Corrosion Inhibition: Used in coatings to prevent metal corrosion.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,7-Dichloroquinoxaline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways of the microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound without chlorine and oxide modifications.
2,3-Dichloroquinoxaline: Chlorine atoms at different positions.
Quinoxaline 1,4-dioxide: Oxide groups at different positions.
Uniqueness
3,7-Dichloroquinoxaline 1-oxide is unique due to the specific positioning of chlorine atoms and the oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propiedades
Número CAS |
78104-65-1 |
|---|---|
Fórmula molecular |
C8H4Cl2N2O |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
3,7-dichloro-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6-7(3-5)12(13)4-8(10)11-6/h1-4H |
Clave InChI |
PIVNPGWUPPIASU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C[N+](=C2C=C1Cl)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


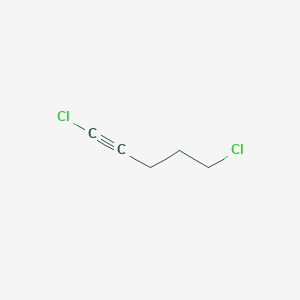
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
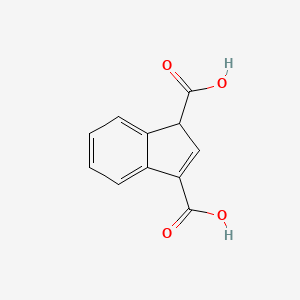
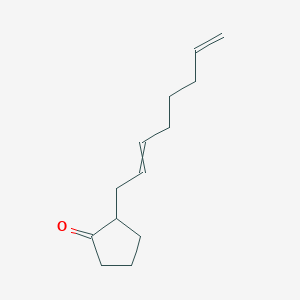
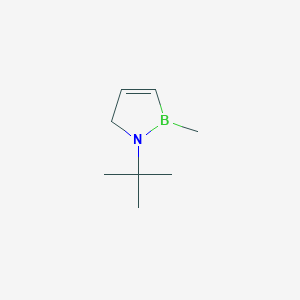
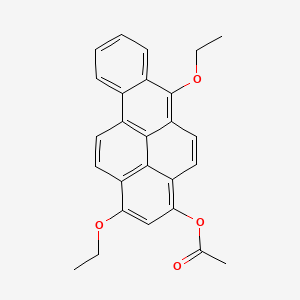
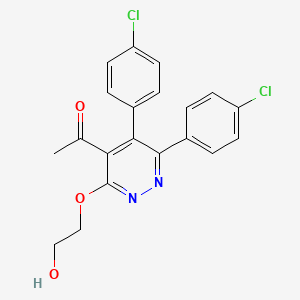
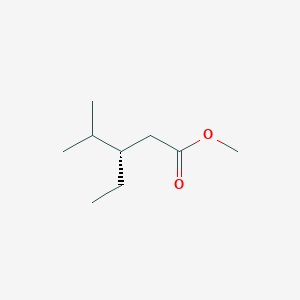
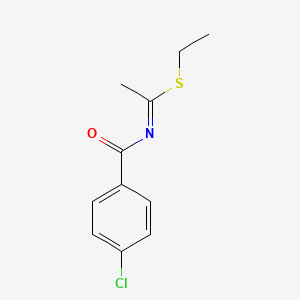
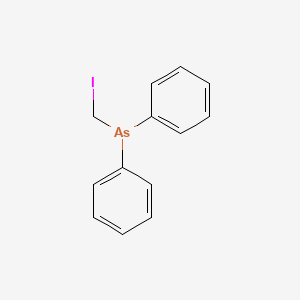
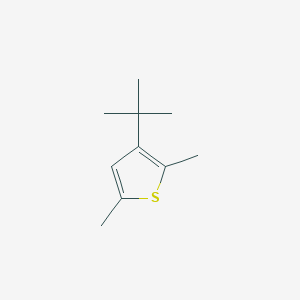
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

